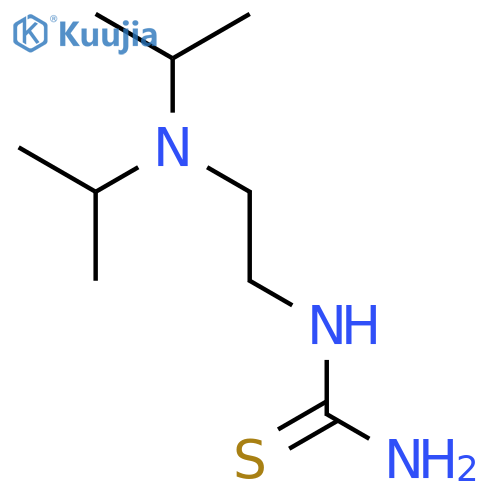Cas no 886363-52-6 ((2-Diisopropylamino-ethyl)thiourea)

886363-52-6 structure
商品名:(2-Diisopropylamino-ethyl)thiourea
CAS番号:886363-52-6
MF:C9H21N3S
メガワット:203.348140478134
MDL:MFCD06796528
CID:712337
PubChem ID:25417102
(2-Diisopropylamino-ethyl)thiourea 化学的及び物理的性質
名前と識別子
-
- Thiourea,N-[2-[bis(1-methylethyl)amino]ethyl]-
- (2-DIISOPROPYLAMINO-ETHYL)-THIOUREA
- FT-0690930
- A13977
- CS-0171996
- 886363-52-6
- MFCD06796528
- DTXSID60649595
- AS-33522
- AKOS009280967
- 1-(2-(diisopropylamino)ethyl)thiourea
- (2-[bis(propan-2-yl)amino]ethyl)thiourea
- (2-diisopropylaminoethyl)-thiourea
- 2-[di(propan-2-yl)amino]ethylthiourea
- N-{2-[Di(propan-2-yl)amino]ethyl}thiourea
- (2-Diisopropylamino-ethyl)thiourea
-
- MDL: MFCD06796528
- インチ: InChI=1S/C9H21N3S/c1-7(2)12(8(3)4)6-5-11-9(10)13/h7-8H,5-6H2,1-4H3,(H3,10,11,13)
- InChIKey: XVCFOUJNSBNIJG-UHFFFAOYSA-N
- ほほえんだ: S=C(N)NCCN(C(C)C)C(C)C
計算された属性
- せいみつぶんしりょう: 203.146
- どういたいしつりょう: 203.146
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 6
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- ひょうめんでんか: 0
- 互変異性体の数: 3
- トポロジー分子極性表面積: 73.4A^2
じっけんとくせい
- 密度みつど: 1.003
- ふってん: 282.7°C at 760 mmHg
- フラッシュポイント: 124.8°C
- 屈折率: 1.522
(2-Diisopropylamino-ethyl)thiourea セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:Room temperature
(2-Diisopropylamino-ethyl)thiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D680145-100mg |
(2-Diisopropylamino-ethyl)thiourea |
886363-52-6 | 100mg |
$ 365.00 | 2022-06-05 | ||
| abcr | AB168545-250 mg |
(2-Diisopropylamino-ethyl)-thiourea, 98%; . |
886363-52-6 | 98% | 250 mg |
€526.10 | 2023-07-20 | |
| abcr | AB168545-1 g |
(2-Diisopropylamino-ethyl)-thiourea, 98%; . |
886363-52-6 | 98% | 1 g |
€1,231.10 | 2023-07-20 | |
| TRC | D680145-10mg |
(2-Diisopropylamino-ethyl)thiourea |
886363-52-6 | 10mg |
$ 70.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242636-250mg |
1-(2-(Diisopropylamino)ethyl)thiourea |
886363-52-6 | 98% | 250mg |
¥2574.00 | 2024-04-26 | |
| Fluorochem | 040545-250mg |
2-Diisopropylamino-ethyl)-thiourea |
886363-52-6 | 98% | 250mg |
£336.00 | 2022-03-01 | |
| Key Organics Ltd | AS-33522-250MG |
(2-diisopropylamino-ethyl)-thiourea |
886363-52-6 | >97% | 0.25g |
£408.00 | 2023-06-14 | |
| abcr | AB168545-250mg |
(2-Diisopropylamino-ethyl)-thiourea, 98%; . |
886363-52-6 | 98% | 250mg |
€736.60 | 2025-02-27 | |
| 1PlusChem | 1P004B5P-1g |
Thiourea,N-[2-[bis(1-methylethyl)amino]ethyl]- |
886363-52-6 | 98% | 1g |
$1402.00 | 2025-02-21 | |
| A2B Chem LLC | AC00285-1g |
(2-Diisopropylamino-ethyl)-thiourea |
886363-52-6 | 98% | 1g |
$936.00 | 2024-04-19 |
(2-Diisopropylamino-ethyl)thiourea 関連文献
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
886363-52-6 ((2-Diisopropylamino-ethyl)thiourea) 関連製品
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
推奨される供給者
Amadis Chemical Company Limited
(CAS:886363-52-6)(2-Diisopropylamino-ethyl)thiourea

清らかである:99%
はかる:1g
価格 ($):656.0